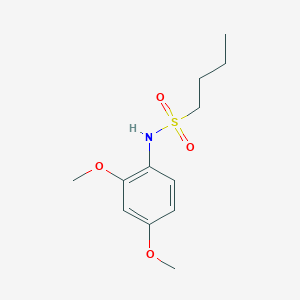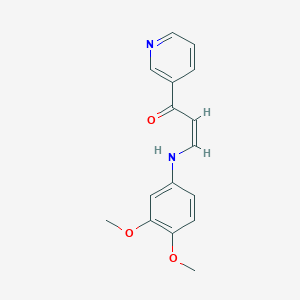
N-(2,4-dimethoxyphenyl)butane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)butane-1-sulfonamide is an organic compound with the molecular formula C12H19NO4S and a molecular weight of 273.35 g/mol. This compound belongs to the class of sulfonamides, which are known for their diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)butane-1-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dimethoxyaniline with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)butane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)butane-1-sulfonamide has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a sulfonamide-based therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)butane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes such as dihydropteroate synthase, which is involved in the folate synthesis pathway in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antimicrobial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfasalazine: Used to treat inflammatory bowel disease.
Uniqueness
N-(2,4-dimethoxyphenyl)butane-1-sulfonamide is unique due to its specific structural features, such as the presence of two methoxy groups on the aromatic ring. These structural elements can influence its reactivity and biological activity, distinguishing it from other sulfonamides.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S/c1-4-5-8-18(14,15)13-11-7-6-10(16-2)9-12(11)17-3/h6-7,9,13H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTKWBSMLXCEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-1'-[(5-methyl-1H-indazol-3-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5398268.png)
![6-amino-3-ethyl-4-isopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5398276.png)
![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5398289.png)
![methyl 2-chloro-5-{5-[(Z)-2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethenyl]furan-2-yl}benzoate](/img/structure/B5398291.png)

![N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-5-(hydroxymethyl)-2-furamide](/img/structure/B5398304.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5398308.png)
![4-{(E)-2-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethenyl}-6-(trifluoromethyl)pyrimidin-2-ol](/img/structure/B5398322.png)
![benzyl 4-{[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]amino}butanoate](/img/structure/B5398336.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5398338.png)
![2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-5-phenylpyrimidine-4,6-diol](/img/structure/B5398342.png)
![1-(4-Methoxyphenyl)-3-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5398349.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5398353.png)
